molecular formula C13H12ClN3 B1464670 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine CAS No. 1304559-05-4

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

Cat. No. B1464670
M. Wt: 245.71 g/mol
InChI Key: CIJMXPVFVJVRHJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include the compound’s role or use in industry or research.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanisms.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. This can include the compound’s reactivity, what other compounds it can react with, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Environmental Impact and Remediation Efforts

  • Chlorophenols and Aquatic Environments : Research has evaluated the impact of chlorophenols, including 2-chlorophenol, on aquatic environments. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation based on environmental conditions. Their presence in water is linked to organoleptic effects, highlighting the need for monitoring and potentially mitigating their impact in aquatic ecosystems (K. Krijgsheld & A. D. Gen, 1986).

  • Advanced Oxidation Processes (AOPs) : AOPs have been identified as effective methods for degrading nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional treatment methods. These processes are crucial for minimizing the presence of toxic by-products in water, suggesting potential applications for degrading related compounds (Akash P. Bhat & P. Gogate, 2021).

Chemical Synthesis and Applications

  • Synthesis of Heterocyclic Compounds : The synthesis of novel substituted thiazolidin-4-ones through reactions with chloral and substituted anilines highlights the versatility of chlorophenyl compounds in generating intermediates for further chemical synthesis. This pathway underscores the potential for developing a range of chemical entities for various applications, from pharmaceuticals to materials science (R. Issac & J. Tierney, 1996).

  • Catalytic Processes in Organic Synthesis : The role of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, is highlighted. This indicates the importance of such compounds in facilitating the development of bioactive molecules, showcasing the utility of chlorophenyl derivatives in advanced organic synthesis (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety concerns. This can also include recommended handling and storage procedures.


Future Directions

This involves discussing potential future research directions. This can include potential applications of the compound, unanswered questions about its properties or reactivity, or ways its synthesis could be improved.


properties

IUPAC Name

6-(2-chlorophenyl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJMXPVFVJVRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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